Thiochromene

Thiochromenes are a class of heterocyclic compounds characterized by the presence of a sulfur atom in the chromene ring system, which typically includes a benzene ring fused with an indane skeleton. These molecules exhibit diverse structural and chemical properties due to their unique electronic environment created by the conjugation between the benzene ring and the sulfur-containing ring. Thiochromenes find applications across various fields such as pharmaceuticals, agrochemicals, and materials science.

Structurally, thiochromenes can vary greatly depending on substituents attached at different positions around the rings. Their electronic properties make them attractive for use in photophysical studies and organic electronics due to their ability to absorb and emit light effectively. Additionally, their structural flexibility allows for tailored synthesis to achieve specific functionalities, making them valuable tools in synthetic chemistry.

In drug discovery, thiochromenes have shown potential as lead compounds due to their bioactivity and the ease of modifying functional groups to explore various pharmacological activities. The sulfur atom introduces unique steric and electronic effects that can influence binding interactions with biological targets, offering promising leads for medicinal chemists.

Overall, thiochromenes represent a rich area of study in organic chemistry, providing a platform for exploring new chemical space and developing innovative materials and pharmaceuticals.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

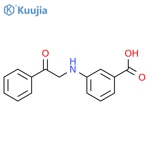

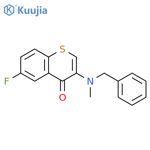

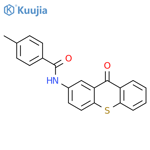

3-benzyl(methyl)amino-4H-thiochromen-4-one | 895798-48-8 | C17H15NOS |

|

3-methoxy-N-4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-ylbenzamide | 883964-67-8 | C21H15NO3S2 |

|

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide | 478248-49-6 | C18H11NO2S2 |

|

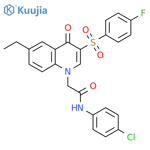

3-benzyl(methyl)amino-6-fluoro-4H-thiochromen-4-one | 933210-03-8 | C17H14FNOS |

|

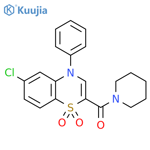

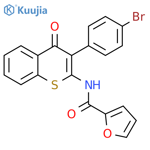

N-3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamide | 883967-25-7 | C20H12BrNO3S |

|

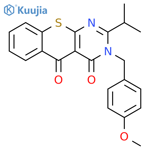

3-(4-methoxyphenyl)methyl-2-(propan-2-yl)-3H,4H,5H-thiochromeno2,3-dpyrimidine-4,5-dione | 896852-64-5 | C22H20N2O3S |

|

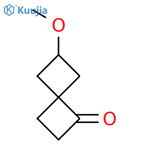

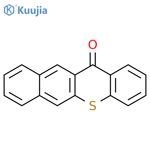

12H-5-thiatetracen-12-one | 3604-45-3 | C17H10OS |

|

Benzamide, 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)- | 243472-20-0 | C21H15NO2S |

|

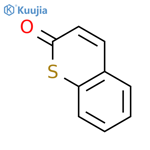

2H-1-Benzothiopyran-2-one | 1075-14-5 | C9H6OS |

|

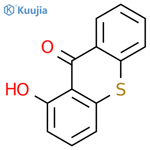

9H-Thioxanthen-9-one,1-hydroxy- | 84682-31-5 | C13H8O2S |

Verwandte Literatur

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

Empfohlene Lieferanten

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte